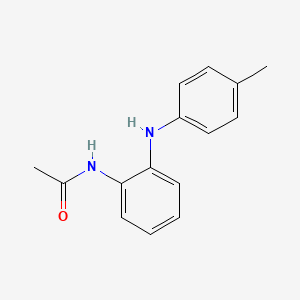

N-(2-p-Tolylaminophenyl)acetamide

Cat. No. B7479226

M. Wt: 240.30 g/mol

InChI Key: OXUNOMIJQWROTE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07223879B2

Procedure details

An oven-dried resealable schlenk tube containing a stir bar was charged with Pd2(dba)3 (4.6 mg, 0.005 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (19.0 mg, 0.04 mmol), 2-bromoacetanilide (107 mg, 0.5 mmol), p-toluidine (80 mg, 0.75 mmol) and K3PO4 (265 mg, 1.25 mmol). The tube was capped with a rubber septum, evacuated and backfilled with argon. tbutanol (1 mL) was added through the septum via syringe. The septum was replaced with a Teflon screw cap. The schlenk tube was sealed and put into a pre-heated oil bath at 110° C. The reaction mixture was stirred for 18 h, allowed to cool down to room temperature and filtered through celite with ethyl acetate. The filtrate was concentrated under reduced pressure. Chromatography on silica gel column with 1:1 hexane:ethyl acetate gave 107 mg (89%) of the title compound as a brown solid.

Name

K3PO4

Quantity

265 mg

Type

reactant

Reaction Step One

Quantity

19 mg

Type

catalyst

Reaction Step One

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

Br[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>[C:16]1([CH3:19])[CH:17]=[CH:18][C:13]([NH:12][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][C:3](=[O:4])[CH3:2])=[CH:14][CH:15]=1 |f:2.3.4.5,6.7.8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

107 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)NC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

80 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C=C1)C

|

|

Name

|

K3PO4

|

|

Quantity

|

265 mg

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

4.6 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

|

Name

|

|

|

Quantity

|

19 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 18 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An oven-dried resealable schlenk tube containing a stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tube was capped with a rubber septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

tbutanol (1 mL) was added through the septum via syringe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

screw cap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The schlenk tube was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

put into a pre-heated oil bath at 110° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through celite with ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=C(C=C1)NC1=C(C=CC=C1)NC(C)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 107 mg | |

| YIELD: PERCENTYIELD | 89% | |

| YIELD: CALCULATEDPERCENTYIELD | 89.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |